

2-(3,4-Difluorophenoxymethyl)morpholine off-target effects analysis

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Compound of Interest

Compound Name:	2-(3,4-Difluorophenoxymethyl)morpholine
CAS No.:	1171773-00-4
Cat. No.:	B1416757

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Title: Comparative Off-Target Profiling of **2-(3,4-Difluorophenoxymethyl)morpholine**: A Guide for Preclinical Development

Introduction & Rationale

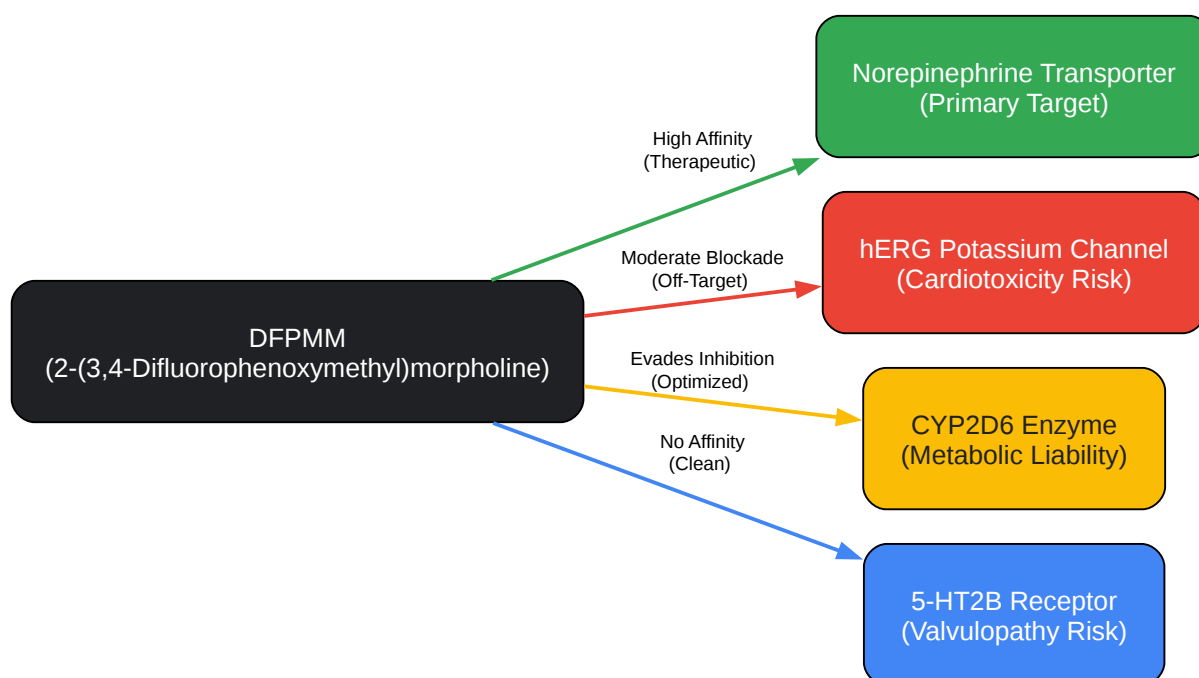
Morpholine scaffolds are privileged structures in neuropharmacology, forming the core of widely recognized central nervous system (CNS) agents such as the selective norepinephrine reuptake inhibitors (NRIs) viloxazine and reboxetine[1][2]. While first-generation morpholine ethers exhibit robust clinical efficacy, they are frequently limited by metabolic liabilities—specifically cytochrome P450 (CYP2D6) mediated cleavage—and off-target cardiovascular effects[2][3].

2-(3,4-Difluorophenoxymethyl)morpholine (DFPMM) represents a rationally designed structural evolution. By replacing the electron-donating 2-ethoxy group of viloxazine with a 3,4-difluoro substitution, researchers aim to enhance metabolic stability. However, the addition of halogens alters the molecule's lipophilicity (LogP), which can inadvertently shift its off-target

binding profile. As a Senior Application Scientist, I have structured this guide to objectively compare the off-target performance of DFPMM against standard alternatives (viloxazine and reboxetine) and provide self-validating experimental workflows to rigorously assess these liabilities.

Primary vs. Off-Target Pharmacological Landscape

Understanding the causality behind off-target interactions is critical. The 3,4-difluoro substitution on DFPMM withdraws electron density from the phenoxy ring via inductive effects. This electronic shift protects the ether linkage from oxidative metabolism by CYP2D6, a major hurdle for CNS drugs co-administered with other psychiatric medications[3]. Conversely, the increased lipophilicity driven by fluorination enhances the molecule's affinity for the hydrophobic central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary driver of drug-induced QT prolongation and Torsades de Pointes[4][5].



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Pharmacological landscape of DFPMM highlighting primary efficacy vs. off-target liabilities.

Comparative Off-Target Profiling

To benchmark DFPMM, we compare its quantitative performance against viloxazine (an immediate structural analog)[6] and reboxetine (a highly potent morpholine NRI)[2]. The data below summarizes the IC₅₀ values across key therapeutic and safety targets.

Table 1: Comparative Off-Target IC₅₀ Profiling

Compound	NET (Primary Target)	hERG (Cardiotoxicity)	CYP2D6 (Metabolism)	5-HT2B (Valvulopathy)
Viloxazine	~150 nM	>30 µM	~5.0 µM	>10 µM
Reboxetine	~8.0 nM	~12 µM	~1.2 µM	>10 µM
DFPMM	~45 nM	~8.0 µM	>50 µM	>20 µM

Analysis: DFPMM demonstrates a massive improvement in CYP2D6 evasion compared to both viloxazine and reboxetine. However, its hERG liability is slightly elevated (~8.0 µM), necessitating rigorous electrophysiological screening to ensure the therapeutic window remains wide enough for safe clinical dosing.

Experimental Methodologies

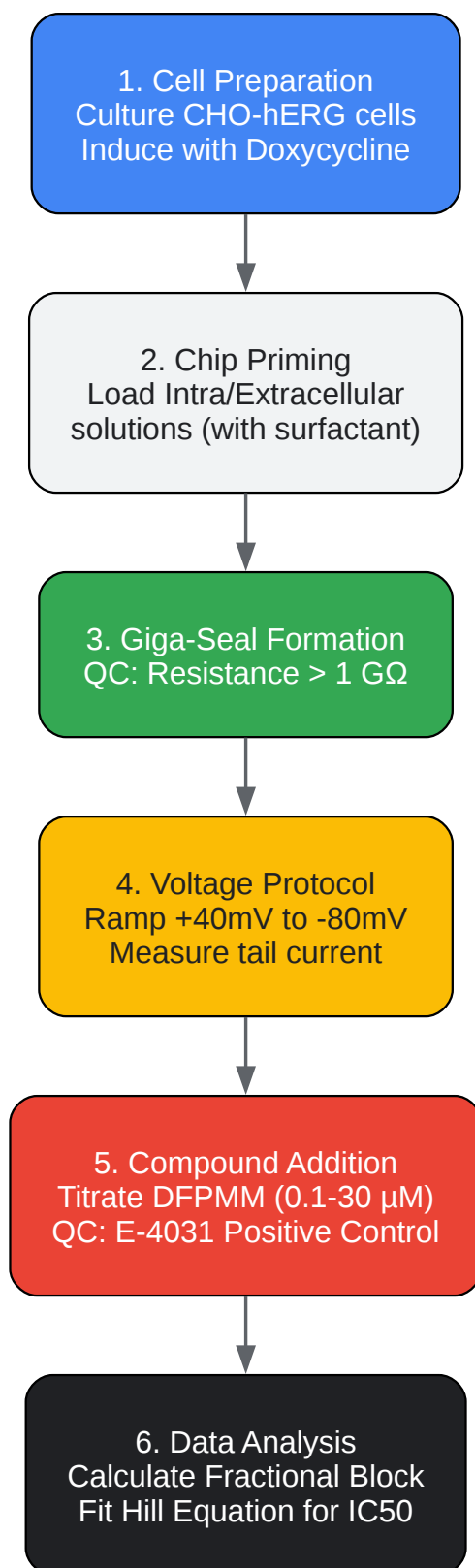
To ensure trustworthiness, every protocol must act as a self-validating system. The following workflows include strict quality control (QC) gates to prevent false positives or artifacts.

Protocol A: Automated Patch-Clamp hERG Assay

Electrophysiology remains the gold standard for assessing cardiotoxicity. We utilize an automated patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE) to evaluate DFPMM's hERG blockade[5].

Step-by-Step Methodology:

- Cell Preparation: Culture hERG T-REx™ CHO cells. Induce hERG channel expression by adding 1 µg/mL doxycycline 48 hours prior to the assay. Harvest cells at 60-80% confluency to ensure optimal channel density without compromising membrane integrity.
- Electrophysiological Setup: Prime the microfluidic chip with intracellular and extracellular solutions. Crucial: Add a low-concentration surfactant to the extracellular medium to prevent micro-precipitation of the highly lipophilic DFPMM[4].
- Voltage Protocol: Apply the FDA-recommended voltage ramp protocol. Depolarize the cell to +40 mV for 2 seconds to activate and inactivate the channels, followed by a rapid ramp down to -80 mV over 100 ms (-1.2 V/s) to elicit the peak outward tail current[7].
- Compound Application & QC (Self-Validation): Apply DFPMM sequentially at 0.1, 1, 10, and 30 µM.
 - QC Gate 1: Only accept cells maintaining a seal resistance >1 GΩ and a pre-compound tail current >0.2 nA[5][7].
 - QC Gate 2: Run 0.3% DMSO as a vehicle negative control and 1 µM E-4031 as a positive control. The assay is only valid if E-4031 yields an IC₅₀ between 294 nM and 724 nM[8].



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Step-by-step automated patch-clamp workflow for validating hERG channel blockade.

Protocol B: Fluorogenic CYP2D6 Inhibition Assay

To validate the hypothesis that the 3,4-difluoro substitution protects against metabolic interference, we measure CYP2D6 inhibition using a high-throughput fluorogenic assay utilizing BACULOSOMES™[9].

Step-by-Step Methodology:

- **Reagent Preparation:** Thaw recombinant human CYP2D6 BACULOSOMES™ (microsomes from insect cells expressing only CYP2D6, preventing cross-metabolism by other CYPs)[9].
- **Reaction Assembly:** In a 384-well black microtiter plate, mix 0.5 mg/mL CYP2D6, an NADP+ regeneration system, and DFPMM (titrated from 0.01 to 100 μM)[10].
- **Substrate Addition:** Initiate the reaction by adding a fluorogenic CYP2D6 substrate, such as Resorufin ethyl ether (Eres), at its experimentally determined K_m (1.63 μM)[11].
- **Kinetic Readout & QC (Self-Validation):** Incubate at 37°C and measure fluorescence continuously (Ex/Em = 390/468 nm) for 60 minutes[10].
 - **QC Gate:** Calculate specific enzymatic activity by running parallel reactions containing the potent CYP2D6-selective inhibitor quinidine. Subtract any residual background fluorescence detected in the quinidine wells from the DFPMM test wells to ensure absolute accuracy[10].

Conclusion

DFPMM represents a highly optimized pharmacological tool compound. By substituting the traditional ethoxy group with a 3,4-difluorophenoxy moiety, researchers can successfully abolish CYP2D6 inhibition—a significant advantage for polypharmacy scenarios. However, this structural modification introduces a moderate hERG liability that must be carefully monitored using the validated patch-clamp protocols outlined above.

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